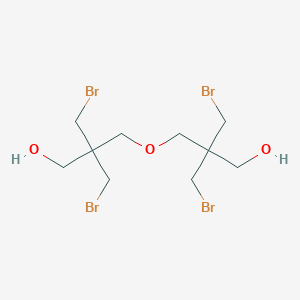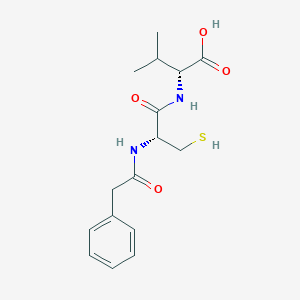
Phenylacetylcysteinylvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenylacetylcysteinylvaline, also known as PACV, is a peptide that has gained attention in the scientific community due to its potential for use in research and drug development. PACV is a tripeptide composed of three amino acids: phenylalanine, cysteine, and valine. This peptide has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of Phenylacetylcysteinylvaline is not fully understood, but it is thought to act as a competitive inhibitor of protein-protein interactions. This compound binds to specific regions on proteins, preventing them from interacting with other proteins. This mechanism of action makes this compound a valuable tool for studying protein-protein interactions and identifying potential drug targets.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Phenylacetylcysteinylvaline for lab experiments is its ability to selectively inhibit protein-protein interactions. This makes it a valuable tool for studying these interactions and identifying potential drug targets. However, one limitation of this compound is its relatively short half-life, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on Phenylacetylcysteinylvaline. One area of interest is the development of this compound-based therapeutics for the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, there is potential for the use of this compound in the development of new antibiotics to combat antibiotic-resistant bacteria.
Synthesemethoden
Phenylacetylcysteinylvaline can be synthesized through solid-phase peptide synthesis (SPPS). SPPS is a widely used method for the synthesis of peptides, which involves the stepwise addition of protected amino acids to a solid support. The synthesis of this compound involves the coupling of phenylalanine, cysteine, and valine to a resin support, followed by deprotection and cleavage from the resin to obtain the final product.
Wissenschaftliche Forschungsanwendungen
Phenylacetylcysteinylvaline has been shown to have potential applications in various areas of scientific research. One of the primary applications of this compound is in the study of protein-protein interactions. This compound can be used as a tool to study the binding interactions between proteins and identify potential drug targets. Additionally, this compound has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Eigenschaften
CAS-Nummer |
101770-15-4 |
|---|---|
Molekularformel |
C16H22N2O4S |
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(2R)-3-methyl-2-[[(2R)-2-[(2-phenylacetyl)amino]-3-sulfanylpropanoyl]amino]butanoic acid |
InChI |
InChI=1S/C16H22N2O4S/c1-10(2)14(16(21)22)18-15(20)12(9-23)17-13(19)8-11-6-4-3-5-7-11/h3-7,10,12,14,23H,8-9H2,1-2H3,(H,17,19)(H,18,20)(H,21,22)/t12-,14+/m0/s1 |
InChI-Schlüssel |
GHKVIBLDOGCQDR-GXTWGEPZSA-N |
Isomerische SMILES |
CC(C)[C@H](C(=O)O)NC(=O)[C@H](CS)NC(=O)CC1=CC=CC=C1 |
SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)C(C(=O)O)NC(=O)C(CS)NC(=O)CC1=CC=CC=C1 |
Synonyme |
phenylacetyl-L-cysteinyl-D-valine phenylacetylcysteinylvaline |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



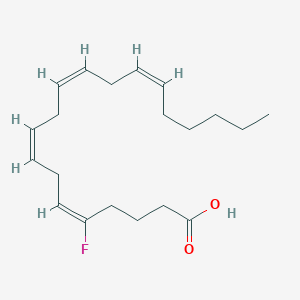
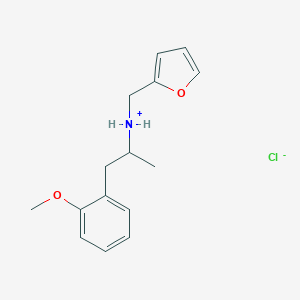

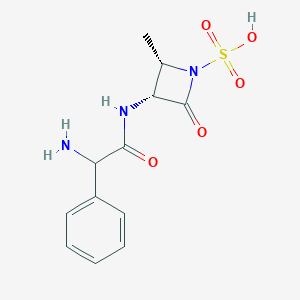
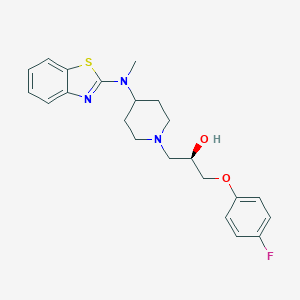
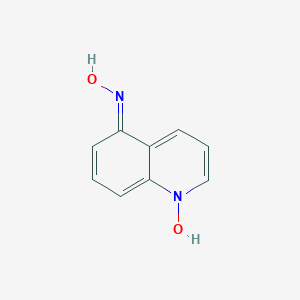
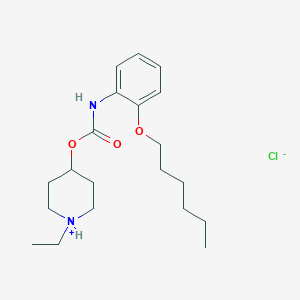
![(3R,4aR,6aS,6aS,6bR,9S,10R,12aR,14bR)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-10-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B218336.png)
![(Z)-8-[(8E,17Z,27E,31E)-22,26-dihydroxy-21,40-dimethyl-3-oxo-2,11,15,35,39-pentaoxapentacyclo[32.2.2.112,16.120,24.010,14]tetraconta-4,6,8,17,27,31,37-heptaen-36-yl]-6-methylnon-7-enoic acid](/img/structure/B218337.png)

